molecular formula C21H28N2O6S2 B3058551 4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid CAS No. 900137-37-3

4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid

Cat. No.: B3058551
CAS No.: 900137-37-3
M. Wt: 468.6 g/mol
InChI Key: UBOSNHQIFJTSOH-UHFFFAOYSA-N
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Description

The compound 4-[N-methyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is a structurally complex sulfonamide derivative featuring dual benzenesulfonamide moieties and a butanoic acid tail. Its design integrates methyl substituents on both aromatic rings and N-methylation on the sulfonamide groups.

Properties

IUPAC Name

4-[[2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S2/c1-15-8-11-18(12-9-15)30(26,27)23(5)21-16(2)10-13-19(17(21)3)31(28,29)22(4)14-6-7-20(24)25/h8-13H,6-7,14H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOSNHQIFJTSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N(C)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113622
Record name 4-[[[2,4-Dimethyl-3-[methyl[(4-methylphenyl)sulfonyl]amino]phenyl]sulfonyl]methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900137-37-3
Record name 4-[[[2,4-Dimethyl-3-[methyl[(4-methylphenyl)sulfonyl]amino]phenyl]sulfonyl]methylamino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900137-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[2,4-Dimethyl-3-[methyl[(4-methylphenyl)sulfonyl]amino]phenyl]sulfonyl]methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the molecular attributes of the target compound with its closest analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Bioactivity (Reported) Reference
4-[N-methyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid (Target) C₂₃H₃₁N₃O₆S₂* 541.64 g/mol† Dual methylated benzenesulfonamides, butanoic acid Not available N/A
4-(N-methyl-4-methoxybenzenesulfonamido)butanoic acid (CID 16227713) C₁₂H₁₇NO₅S 287.33 g/mol 4-methoxybenzene, N-methyl sulfonamide Not reported
4-[(3-acetylbenzene)sulfonamido]butanoic acid C₁₂H₁₅NO₅S 285.32 g/mol 3-acetylbenzene sulfonamide Not reported
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid C₁₂H₁₇NO₄S 271.34 g/mol 4-methylbenzene sulfonamide, chiral center Not reported
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid C₁₂H₁₅ClNO₅S 320.77 g/mol 3-chloro-4-methoxy substituent, methylsulfonyl Not reported
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide C₁₅H₂₀N₃O₃S₂ 354.46 g/mol Thiazolyl group, dual sulfonamides Potential enzyme inhibition

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects: The target compound’s dual methyl groups on the benzene rings (vs. The thiazolyl-containing analog () introduces heterocyclic diversity, which is often linked to enhanced bioactivity (e.g., kinase inhibition).

Bioactivity Trends :

  • Sulfonamide derivatives with 4-methylbenzenesulfonamide groups (e.g., ) frequently exhibit antimicrobial properties. However, the target compound’s activity remains speculative due to lack of direct data.
  • Chiral analogs like may exhibit stereoselective interactions, a factor absent in the target compound’s symmetrical structure.

Synthetic Routes :

  • Substitution reactions (e.g., azide displacement in ) and sulfonyl chloride couplings () are common methods for such compounds. The target compound likely requires sequential N-methylation and sulfonylation steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid
Reactant of Route 2
4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid

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